molecular formula C21H15N3O B2770417 N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide CAS No. 1021037-54-6

N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

Cat. No.: B2770417
CAS No.: 1021037-54-6
M. Wt: 325.371
InChI Key: IQIAMTBGACTCEM-UHFFFAOYSA-N
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Description

N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of both naphthyridine and benzamide moieties in its structure makes it a compound of interest in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide typically involves multicomponent reactions. One common method is the Friedländer approach, which uses green strategies to achieve the desired product. This method involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Another approach includes metal-catalyzed synthesis and ring expansion reactions of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Industrial Production Methods

Industrial production methods for this compound often focus on eco-friendly and atom-economical approaches. Microwave-supported synthetic organic reactions have become attractive due to their efficiency and reduced reaction times. These methods are not only energy-efficient but also yield high selectivity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) and poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS). These reagents are often used under mild conditions to achieve high yields .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted naphthyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide stands out due to its unique combination of naphthyridine and benzamide moieties, which confer a broad range of biological activities and applications. Its ability to undergo various chemical reactions and its eco-friendly synthesis methods further enhance its appeal in scientific research and industrial applications .

Properties

IUPAC Name

N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O/c25-21(16-10-5-2-6-11-16)24-20-18(15-8-3-1-4-9-15)14-17-12-7-13-22-19(17)23-20/h1-14H,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIAMTBGACTCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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